1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine
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Overview
Description
1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine is an organic compound that features a brominated benzodioxin structure
Preparation Methods
The synthesis of 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxin followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the subsequent amination can be achieved using methylamine under controlled conditions .
Chemical Reactions Analysis
1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions
Scientific Research Applications
1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The brominated benzodioxin structure allows it to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar compounds to 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine include:
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid: This compound shares a similar benzodioxin structure but differs in its functional groups.
(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Another compound with a similar core structure but different substituents
These compounds highlight the versatility of the benzodioxin scaffold in various chemical and biological applications.
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H12BrNO2/c1-12-6-7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5,12H,2-3,6H2,1H3 |
InChI Key |
KKRVWTYZCOOIGW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=C(C=C1Br)OCCO2 |
Origin of Product |
United States |
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